7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C17H12F3N5O and its molecular weight is 359.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09939451 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has been conducted on the synthesis of novel compounds incorporating the triazolopyrimidine moiety, which includes the compound . These compounds have been evaluated for their antimicrobial properties, indicating their potential application in the field of medicinal chemistry (Abu‐Hashem & Gouda, 2017).
Radiolabeling and Receptor Binding Studies
- The compound has been utilized in the synthesis of tritium-labeled forms, such as in the creation of 3H-SCH 58261, a non-xanthine A2A adenosine receptor antagonist. This form has been used for characterizing A2A adenosine receptor subtype, indicating its use in neuropharmacology and receptor binding studies (Baraldi et al., 1996).
Novel Synthesis Methods
- Researchers have developed novel synthesis methods for pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, which are derivatives related to the compound of interest. This indicates its role in advancing synthetic chemistry methods (Davoodnia et al., 2008).
Parallel Synthesis Techniques
- The compound has been involved in studies focusing on parallel synthetic methods, such as the rapid preparation of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This showcases its role in developing efficient and scalable synthetic processes (Sun, Chen, & Yang, 2011).
Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines
- Research has also explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the synthesis of various derivatives, including those related to the compound . This research contributes to the development of new fused heterocyclic compounds (Gazizov et al., 2020).
Properties
IUPAC Name |
11-(2-phenylethyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)15-22-16-21-10-12-13(25(16)23-15)7-9-24(14(12)26)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKGBYXVLAWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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